2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile
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Overview
Description
2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.2093 . This compound belongs to the class of benzoxazepines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-aminophenols with alkynones in the presence of a base, such as sodium hydride, in a solvent like 1,4-dioxane at elevated temperatures (around 100°C) . This reaction proceeds through the formation of an alkynylketimine intermediate, which undergoes a 7-endo-dig cyclization to form the benzoxazepine ring .
Chemical Reactions Analysis
2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to introduce different substituents on the benzoxazepine ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex benzoxazepine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile can be compared with other benzoxazepine derivatives, such as:
1,4-benzoxazepin-5(4H)-one: This compound shares a similar core structure but lacks the acetonitrile group, which may result in different biological activities.
1,3-benzoxazin-4(4H)-one: Another related compound with a different ring structure, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetonitrile group, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
2-(5-oxo-2,3-dihydro-1,4-benzoxazepin-4-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-5-6-13-7-8-15-10-4-2-1-3-9(10)11(13)14/h1-4H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOJUNIMXUWNHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(=O)N1CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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